An In-depth Technical Guide on the Core Chemical Properties of 4-(Methylsulfonamido)benzoic Acid
An In-depth Technical Guide on the Core Chemical Properties of 4-(Methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)benzoic acid, a molecule integrating a benzoic acid moiety with a methylsulfonamide group, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural features suggest potential applications leveraging the acidic nature of the carboxylic acid and the hydrogen-bonding capabilities of the sulfonamide group. This technical guide provides a comprehensive overview of the core chemical properties of 4-(Methylsulfonamido)benzoic acid, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-(Methylsulfonamido)benzoic acid is crucial for its application in research and development. These properties influence its solubility, absorption, and interaction with biological systems.
Table 1: Physicochemical Properties of 4-(Methylsulfonamido)benzoic acid
| Property | Value | Source(s) |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [1] |
| CAS Number | 7151-76-0 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄S | [1][2][4] |
| Molecular Weight | 215.23 g/mol | [1][4] |
| Melting Point | 119-121 °C | [5] |
| Boiling Point (Predicted) | 408.8 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.51 g/cm³ | [2][3] |
| pKa (Predicted) | 4.17 ± 0.10 | [2] |
| LogP (Predicted) | 0.7563 | [4] |
| Appearance | White to off-white solid | [5] |
Synthesis and Experimental Protocols
General Synthesis Workflow
A plausible synthetic route for 4-(methylsulfonamido)benzoic acid is outlined below. This workflow is based on standard chemical transformations.
A potential synthetic workflow for 4-(Methylsulfonamido)benzoic acid.
Experimental Protocol: Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride from the corresponding sodium salt
A related protocol describes the synthesis of the acyl chloride from the sodium salt of 4-(methylsulfonamido)benzoic acid, which presupposes the prior synthesis and isolation of the salt[6].
Materials:
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4-[(Methylsulfonyl)amino]benzoic acid sodium salt (150 g, 0.63 mole)
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Thionyl chloride (600 ml)
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Toluene
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Tetrahydrofuran (THF)
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Charcoal
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Celite
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Cold ether
Procedure:
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Under a nitrogen atmosphere, add 150 g of 4-[(methylsulfonyl)amino]benzoic acid sodium salt to 600 ml of thionyl chloride at 0 °C.
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Reflux the reaction mixture for 40 hours.
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Remove the excess thionyl chloride in vacuo.
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Triturate the crude product with toluene and evaporate the solvent.
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Dissolve the resulting solid in tetrahydrofuran.
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Add charcoal to the solution and filter the mixture through Celite.
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Concentrate the filtrate in vacuo to obtain a solid.
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Slurry the solid with cold ether and collect it by filtration.
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Dry the final product for 18 hours in vacuo to yield 133 g of 4-[(methylsulfonyl)amino]benzoyl chloride.
Spectral Data and Analysis
The structural characterization of 4-(methylsulfonamido)benzoic acid relies on various spectroscopic techniques.
Table 2: Summary of Spectral Data
| Technique | Data Available | Source(s) |
| ¹H NMR | Spectrum available (Varian CFT-20) | [1] |
| ¹³C NMR | Spectrum available | [1] |
| FT-IR | Spectrum available (KBr wafer) | [1] |
| Mass Spectrometry | GC-MS data available | [1] |
| UV-Vis | Spectrum available | [1] |
General Experimental Protocols for Spectroscopic Analysis
While specific, detailed experimental parameters for the spectra of 4-(methylsulfonamido)benzoic acid are not provided in the search results, general protocols for these analytical techniques are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
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Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Sample Introduction: For a compound like 4-(methylsulfonamido)benzoic acid, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. For GC-MS, a dilute solution in a volatile solvent is injected into the GC.
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Ionization: In GC-MS, Electron Ionization (EI) is common. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Biological Activity and Potential Applications
4-(Methylsulfonamido)benzoic acid is recognized as a potent inhibitor of carbonic anhydrase, which suggests its potential as a pharmaceutical intermediate in the development of drugs targeting this enzyme[2]. Such inhibitors are used in the treatment of conditions like glaucoma[2]. The sulfonamide moiety is a well-known pharmacophore with a wide range of biological activities. Furthermore, as a benzoic acid derivative, it may possess antimicrobial, antioxidant, and other biological properties, though specific studies on this compound are limited in the provided search results. Its role as a research tool in drug development is noted, particularly for investigating structure-activity relationships of carbonic anhydrase inhibitors[2].
Due to the lack of specific signaling pathway information for 4-(Methylsulfonamido)benzoic acid, a diagram illustrating its potential role in drug discovery is presented below.
Role of 4-(Methylsulfonamido)benzoic acid in a drug discovery context.
Safety and Handling
4-(Methylsulfonamido)benzoic acid is classified as corrosive and can cause severe skin burns and eye damage[1]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(Methylsulfonamido)benzoic acid is a compound with established physicochemical properties and significant potential in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. This guide has summarized the available data on its chemical and physical properties, provided an inferred synthesis workflow, and outlined general protocols for its analysis. While specific experimental details for its synthesis and comprehensive biological activity studies are not extensively documented in the public domain, the information presented here serves as a valuable starting point for researchers and drug development professionals. Further investigation into its biological mechanisms and a more detailed exploration of its synthetic routes are warranted to fully unlock its therapeutic potential.
References
- 1. 4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7151-76-0,4-(METHANESULFONYLAMINO)BENZOIC ACID | lookchem [lookchem.com]
- 3. 4-(methanesulfonamido)benzoic acid7151-76-0,Purity>95%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(METHANESULFONYLAMINO)BENZOIC ACID | 7151-76-0 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
